molecular formula C11H13NO2 B13655616 Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate

Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate

Cat. No.: B13655616
M. Wt: 191.23 g/mol
InChI Key: ZJGQPTBHKRWTHW-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate (C11H13NO2, MW: 191.23 g/mol) is a chiral tetrahydroquinoline derivative of significant interest in medicinal chemistry and anticancer drug discovery . The tetrahydroquinoline scaffold is a privileged structure found in numerous biologically active compounds and natural alkaloids, serving as a strategic building block for the development of novel pharmaceutical agents . Researchers value this core structure for its versatility in synthesizing chiral molecules, which are critical for specific recognition processes in interactions with cellular targets . Recent scientific investigations into analogous 5,6,7,8-tetrahydroquinoline derivatives have demonstrated potent antiproliferative activities against a diverse panel of human cancer cell lines, including T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) . The mechanism of action for related active compounds involves inducing mitochondrial membrane depolarization and stimulating cellular reactive oxygen species (ROS) production, leading to disruption of cell cycle phases and ultimately, apoptosis in cancer cells . This compound is utilized primarily as a key synthetic intermediate for the development of chemotherapeutic agents, Schiff bases, and other derivatives aimed at overcoming multidrug resistance in cancer treatment . As a reagent, it is essential for exploring structure-activity relationships and optimizing pharmacological properties in preclinical research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. REFERENCES For research purposes only. Not for human use. We hereby declare that all our products are solely for laboratory R&D use and cannot be used as drugs, food, or for any other purposes.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-3,6,9H,4-5,7H2,1H3

InChI Key

ZJGQPTBHKRWTHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(C1)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis via Esterification of Tetrahydroquinoline Carboxylic Acid

One common method involves the esterification of the corresponding 5,6,7,8-tetrahydroquinoline-7-carboxylic acid with methanol using acid catalysis or thionyl chloride activation:

  • Step 1: Preparation of 5,6,7,8-tetrahydroquinoline-7-carboxylic acid
    This intermediate can be prepared by hydrogenation or partial reduction of quinoline-7-carboxylic acid under controlled conditions.

  • Step 2: Esterification
    The carboxylic acid is refluxed with methanol in the presence of thionyl chloride (SOCl₂) to form the methyl ester. The reaction is typically carried out at reflux for several hours to ensure complete conversion.

  • Reaction conditions example:

    • Reflux in dry methanol with thionyl chloride for 6 hours
    • Work-up involves evaporation and purification by recrystallization or chromatography

This method is supported by synthetic studies where methyl esters of tetrahydroquinoline carboxylic acids were obtained in good yields (around 80-90%) with high purity.

Multicomponent Reaction (MCR) Approach Using Mannich Bases and β-Keto Esters

A more recent and environmentally friendly synthetic approach involves a one-pot multicomponent reaction catalyzed by K-10 montmorillonite clay in aqueous media:

  • Reactants:

    • Mannich base precursors (derived from tetrahydroquinoline)
    • Enolizable ketones or β-keto esters (e.g., ethyl acetoacetate)
    • Ammonium acetate as the nitrogen source
  • Procedure:
    The reactants are stirred together in water with K-10 montmorillonite clay catalyst at mild temperatures. This catalysis facilitates the formation of the tetrahydroquinoline ring system bearing the carboxylate ester functionality.

  • Yields and purification:
    The target methyl ester derivatives are obtained with yields ranging from 50% to 65%, followed by purification via flash column chromatography.

  • Advantages:

    • Environmentally benign (water as solvent, clay catalyst)
    • One-pot synthesis reduces steps and waste
    • Versatile for synthesizing various substituted tetrahydroquinoline esters

This method was demonstrated for the synthesis of ethyl 2-methyl-8-methylene-5,6,7,8-tetrahydroquinoline-3-carboxylate and related compounds, which are structurally close analogs to methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate.

Oxidation and Functional Group Transformation Routes

Another synthetic route involves functionalization of partially hydrogenated quinoline derivatives:

  • Starting material:
    5,6,7,8-tetrahydroquinoline derivatives bearing substituents at the 2- or 8-position.

  • Key steps:

    • Selective oxidation (e.g., with m-chloroperbenzoic acid) to introduce oxygen functionalities
    • Bromination and subsequent dehydrobromination to modify the ring
    • Reduction and esterification steps to install the methyl carboxylate group at position 7
  • Example:
    Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate was synthesized by refluxing the corresponding carboxylic acid in aqueous hydrochloric acid, followed by esterification with methanol and thionyl chloride.

This approach is more step-intensive but allows for precise control over substitution patterns on the tetrahydroquinoline scaffold.

Reduction of Quinoline-N-Oxides and Subsequent Esterification

Patent literature describes the preparation of tetrahydroquinoline derivatives via reduction of quinoline N-oxides, followed by esterification:

  • Procedure:

    • Quinoline N-oxide derivatives are treated with reducing agents such as nickel-aluminum alloy in alkaline ethanol solution.
    • The reduced tetrahydroquinoline intermediate is then isolated and subjected to esterification with methanol or other alcohols under acidic conditions.
  • Reaction conditions:

    • Stirring at room temperature for several hours during reduction
    • Extraction with organic solvents such as chloroform
    • Concentration and purification steps follow

This method provides a route to 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which can be further modified to yield methyl esters at the 7-position.

Data Table Summarizing Preparation Methods

Method No. Starting Material Key Reagents & Conditions Yield (%) Advantages References
1 5,6,7,8-tetrahydroquinoline-7-carboxylic acid Methanol, thionyl chloride, reflux 6 h 80-90 High purity, straightforward
2 Mannich base, β-keto ester, NH4OAc K-10 montmorillonite clay, water, mild temp 50-65 One-pot, green chemistry
3 Partially hydrogenated quinoline m-CPBA oxidation, bromination, esterification 40-88 Precise substitution control
4 Quinoline N-oxide Ni-Al alloy reduction, ethanol, alkaline pH Not specified Versatile for amino derivatives

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 5,6,7,8-tetrahydroquinoline-7-carboxylic acid. This reaction is fundamental for modifying the compound’s solubility and introducing carboxylic acid functionalities for further derivatization.

Conditions and Reagents :

  • Acidic hydrolysis : Concentrated HCl or H₂SO₄ in aqueous ethanol at reflux.

  • Basic hydrolysis : NaOH or KOH in water or methanol under heating.

Mechanism :

  • Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate.

  • Acidic hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic water attack.

Acylation and Alkylation at the Nitrogen Center

The tetrahydroquinoline’s ring nitrogen participates in electrophilic substitution reactions. Acylation with acid chlorides or anhydrides yields N-acylated derivatives, enhancing biological activity or altering physicochemical properties.

Example Reaction :

  • Treatment with acetyl chloride in dichloromethane and triethylamine produces N-acetyl-5,6,7,8-tetrahydroquinoline-7-carboxylate .

Conditions :

  • Acylation : Acid chloride, base (e.g., Et₃N), inert solvent (e.g., CH₂Cl₂), 0–25°C.

  • Alkylation : Alkyl halides with NaH or K₂CO₃ in DMF.

Reduction Reactions

The ester group can be selectively reduced to a primary alcohol using strong reducing agents, enabling access to hydroxymethyl derivatives.

Reagents :

  • Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) at 0°C to room temperature.

Product :

  • 7-(Hydroxymethyl)-5,6,7,8-tetrahydroquinoline.

Oxidation of the Tetrahydroquinoline Ring

Controlled oxidation converts the saturated tetrahydroquinoline ring to a fully aromatic quinoline system, altering electronic properties and reactivity.

Reagents :

  • KMnO₄ in acidic or neutral aqueous conditions.

  • DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane.

Product :

  • Methyl quinoline-7-carboxylate.

Cyclization and Multicomponent Reactions

The compound participates in cyclization reactions to form fused heterocycles, which are pharmacologically relevant. For example, Mannich reactions with β-keto esters and ammonium acetate yield pyridine-fused derivatives .

Representative Synthesis :

ReactantsConditionsProductYield
β-Keto ester, NH₄OAcK-10 montmorillonite, H₂OEthyl 2-methyl-8-methylene-THQ derivative52–64%

Nucleophilic Substitution at the Ester Group

The carbonyl carbon is susceptible to nucleophilic attack, enabling reactions such as:

  • Aminolysis : Reaction with amines (e.g., NH₃, primary amines) to form amides.

  • Transesterification : Methanol exchange with higher alcohols (e.g., ethanol) under acid catalysis.

Key Applications :

  • Generating prodrugs or modifying bioavailability.

Biological Activity and Reactivity Correlations

The compound’s derivatives exhibit antitumor activity by inhibiting tubulin polymerization, as shown in studies where analogues achieved 89–99% inhibition of colchicine binding . Structural modifications (e.g., introducing methylene groups) enhance potency by optimizing steric and electronic interactions .

Comparative Reactivity with Analogues

CompoundKey ReactionUnique Feature
Ethyl 5,6,7,8-THQ-7-carboxylateHydrolysis to carboxylic acidEnhanced solubility in polar solvents
N-Methyl-THQ-8-carboxamide Acylation-resistant amideImproved metabolic stability

Scientific Research Applications

Chemistry: Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.

Medicine: The compound’s derivatives are explored for their pharmacological activities. Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties, making this compound a valuable starting point for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its derivatives are also used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate and its derivatives involves interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Positional Isomers

Methyl 5,6,7,8-Tetrahydroquinoline-8-carboxylate ()

  • Structural Difference : The ester group is at position 8 instead of 7.
  • Impact : Positional isomerism alters steric and electronic environments. For example, the 8-carboxylate may exhibit different dipole moments or hydrogen-bonding capacities, influencing solubility and reactivity.
  • Synthesis : Likely requires regioselective functionalization during cyclization or late-stage derivatization, similar to methods in using Pd-catalyzed coupling .

Substituent Variations

Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate ()

  • Structural Features :
    • Ketone at position 3.
    • Ethyl ester at position 3.
    • Two methyl groups at position 7.
  • Impact :
    • The ketone introduces a site for nucleophilic addition (e.g., Grignard reactions).
    • Ethyl ester increases lipophilicity compared to methyl esters, affecting membrane permeability .
  • Synthesis: Likely involves Claisen condensation or Michael addition, as seen in for tetrahydroquinolone derivatives .

Ethyl 2,7,7-Trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate ()

  • Structural Features :
    • Trimethyl groups (positions 2,7,7).
    • Phenyl substituent at position 4.
    • Ketone at position 5.
  • Impact: Steric hindrance from trimethyl and phenyl groups may limit rotational freedom.
  • Synthesis: Multi-component reactions (e.g., Hantzsch-type), as described in for hexahydroquinolines .

Saturation and Ring Modifications

6-Methyl-1,2,3,4-tetrahydroquinoline ()

  • Structural Difference : Only positions 1–4 are saturated, retaining aromaticity in the pyridine ring.
  • Impact : Increased aromaticity enhances stability but reduces flexibility. The methyl group at position 6 may direct electrophilic substitution reactions .

2-Methyl-5,6,7,8-tetrahydroquinolin-4-one ()

  • Structural Features :
    • Ketone at position 4.
    • Methyl group at position 2.
  • Impact :
    • The ketone enables hydrogen bonding, improving solubility in polar solvents.
    • Methyl at position 2 may sterically hinder reactions at adjacent positions .

Physicochemical Properties and Reactivity

Compound Key Functional Groups Solubility Trends Reactivity Highlights
Target Compound 7-Carboxylate ester Moderate in organic solvents Ester hydrolysis, nucleophilic acyl substitution
Methyl 8-Carboxylate isomer () 8-Carboxylate ester Similar to target Altered regioselectivity in reactions
Ethyl 3-Carboxylate () 3-Carboxylate, 5-ketone Lower aqueous solubility Ketone reduction, ester saponification
6-Methyl-1,2,3,4-THQ () Methyl at 6, partial saturation High lipophilicity Electrophilic aromatic substitution

Biological Activity

Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate (MTHQ) is a compound within the tetrahydroquinoline class, notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with MTHQ, including its mechanisms of action, antiproliferative effects, and relevant case studies.

Chemical Structure and Properties

MTHQ features a tetrahydroquinoline skeleton with a methyl ester functional group at the 7-position. Its molecular formula is C11H13NO2C_{11}H_{13}NO_2, and it is characterized by a bicyclic structure that contributes to its unique reactivity and biological properties. The compound is synthesized through multi-step reactions that allow for the introduction of various functional groups, enhancing its therapeutic potential.

The biological activity of MTHQ is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor , modulating signal transduction pathways critical for cancer cell proliferation and survival. The compound's ability to form hydrogen bonds and engage in π-π interactions with biological targets facilitates its inhibitory effects on various cellular processes .

Antiproliferative Activity

MTHQ has been investigated for its antiproliferative effects against several cancer cell lines. Notably, derivatives of tetrahydroquinolines have shown significant activity against:

  • Human cervix carcinoma cells (HeLa)
  • Colorectal adenocarcinoma (HT-29)
  • Ovarian carcinoma (A2780)

In vitro studies reveal that MTHQ and its analogs can induce cell cycle arrest and apoptosis in these cancer cells. For instance, one study reported that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative activity of several MTHQ derivatives against cancer cell lines. The results are summarized in the table below:

CompoundCell LineIC50 (µM)
MTHQHeLa3.5
MTHQHT-292.1
MTHQA27801.9

These findings suggest that modifications to the tetrahydroquinoline structure can enhance anticancer activity, with some derivatives showing significantly improved potency compared to others .

Another investigation focused on the mechanism by which MTHQ affects cancer cells. It was found that MTHQ induces mitochondrial membrane depolarization and increases reactive oxygen species (ROS) production, leading to apoptosis in A2780 cells. This study highlights the compound's potential as a chemotherapeutic agent by targeting mitochondrial function .

Additional Biological Activities

Beyond its anticancer properties, MTHQ has been studied for other biological activities:

  • Antimicrobial Effects : Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Properties : Research indicates potential applications in treating inflammatory conditions.
  • Enzyme Inhibition : MTHQ may inhibit enzymes involved in metabolic pathways relevant to various diseases .

Q & A

Q. What are the recommended synthetic routes for Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate?

The synthesis typically involves cyclization or esterification of tetrahydroquinoline precursors. For example:

  • Cyclization strategies : Start with substituted cyclohexenyl intermediates and employ acid-catalyzed cyclization to form the tetrahydroquinoline core .
  • Esterification : React 5,6,7,8-tetrahydroquinoline-7-carboxylic acid with methanol under acidic conditions (e.g., H₂SO₄ or HCl gas) .
    Key considerations : Monitor reaction progress via TLC and optimize temperature (60–80°C) to avoid decarboxylation.

Q. How can researchers confirm the structural identity of this compound?

Use a combination of spectroscopic and chromatographic methods:

Technique Key Data Points References
¹H/¹³C NMR δ ~1.3–1.5 ppm (methyl ester), δ ~2.5–3.5 ppm (tetrahydroquinoline protons)
IR C=O stretch ~1700 cm⁻¹ (ester), aromatic C-H stretches ~3000 cm⁻¹
Mass Spectrometry Molecular ion peak at m/z 191 (C₁₁H₁₃NO₂⁺)
HPLC Purity ≥95% with retention time matching standards

Q. What purification methods are effective for this compound?

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:2) to separate ester derivatives .
  • Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals .

Advanced Research Questions

Q. How does stereochemistry at the 7-position influence reactivity or bioactivity?

The (R)-enantiomer (CAS 121283-06-5) may exhibit distinct biological interactions due to chiral recognition in enzyme binding pockets. To study this:

  • Enantioselective Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during esterification .
  • Circular Dichroism (CD) : Compare CD spectra of enantiomers to correlate configuration with optical activity .

Q. What conformational insights can X-ray crystallography provide?

Crystal structure analysis (e.g., for 5,6,7,8-tetrahydroquinoline derivatives) reveals:

  • The saturated ring adopts a half-chair or sofa-like conformation , influencing molecular packing .
  • Intermolecular interactions : C–H⋯O and C–H⋯Cl hydrogen bonds stabilize the lattice, critical for solid-state stability .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent Variation : Introduce halogens (Cl, F) or methyl groups at positions 5, 6, or 8 to assess effects on bioactivity (e.g., antimicrobial or receptor antagonism) .
  • Biological Assays : Test derivatives against target receptors (e.g., C5a receptor binding assays) to correlate structural modifications with potency .

Q. What computational methods predict the compound’s reactivity or binding modes?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., quinoline-binding enzymes) using software like AutoDock Vina .

Contradictions and Considerations

  • Synthetic Yields : Some routes (e.g., cyclization) may yield <50% due to competing side reactions; optimization with catalysts (e.g., Lewis acids) is recommended .
  • Stereochemical Purity : Racemization risks during esterification require strict temperature control (<70°C) .

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